penitrem D

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

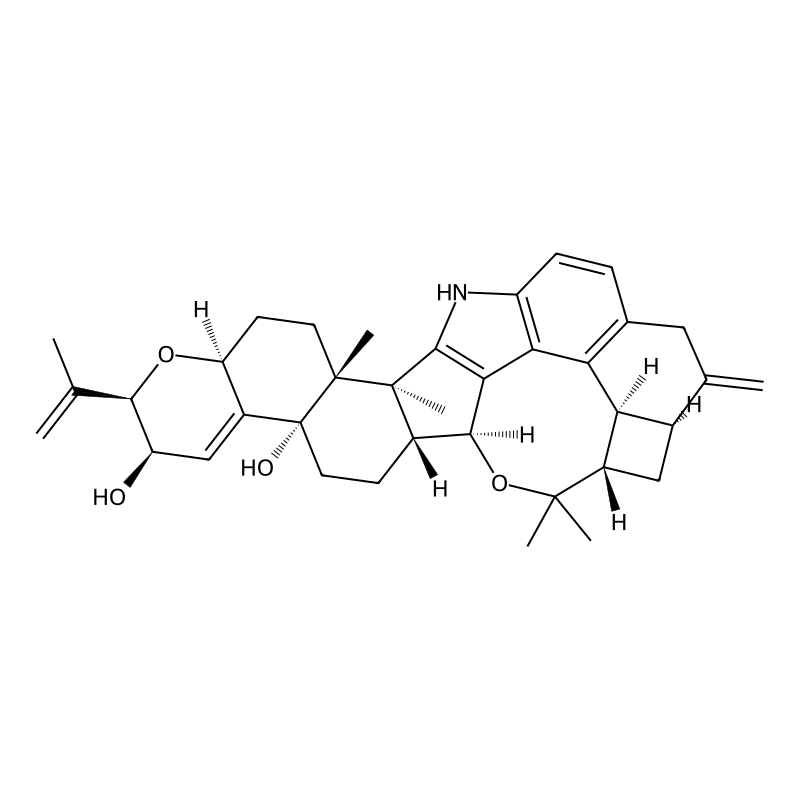

Penitrem D is a tremorgenic indole alkaloid produced by various species of fungi, particularly the Penicillium genus, including Penicillium crustosum. This compound is structurally complex, characterized by a polycyclic framework that includes multiple fused rings. Its molecular formula is , and it exhibits a unique arrangement of functional groups that contribute to its biological activity and toxicity. Penitrem D is known for its neurotoxic effects, particularly in livestock, leading to significant economic losses in agriculture due to its impact on animal health.

The chemical reactivity of penitrem D is largely attributed to its indole structure, which can participate in various reactions typical of indole derivatives. Notably, penitrem D can undergo nucleophilic substitutions and electrophilic aromatic substitutions due to the presence of electron-rich regions in its structure. The synthesis of penitrem D has been achieved through several methods, including the Madelung synthesis, which allows for the construction of its complex bicyclic structure via intramolecular cyclization reactions involving strong bases and specific reaction conditions .

Penitrem D exhibits significant biological activity, primarily as a neurotoxin. It has been shown to affect neurotransmitter release in the central nervous system, particularly increasing the spontaneous release of glutamate and gamma-aminobutyric acid (GABA) from neuronal cells . These effects can lead to neurological disorders in affected animals, including tremors and seizures. The compound's toxicity is a concern in veterinary medicine, as it can cause serious health issues in livestock that consume contaminated feed.

The total synthesis of penitrem D has been achieved through various synthetic routes. A notable method involves a convergent approach that utilizes azomethine ylides generated from tungsten complexes . This synthesis pathway allows for the selective construction of the complex polycyclic structure characteristic of penitrem D while maintaining control over stereochemistry. The Madelung synthesis has also been effectively employed to produce penitrem D with high yields by facilitating intramolecular reactions under specific conditions .

Key Steps in Synthesis:

Due to its potent biological effects, penitrem D has implications in both toxicology and pharmacology. Research into its mechanisms of action can provide insights into neurotoxicity and potential therapeutic targets for neurological diseases. Additionally, understanding its synthesis and degradation pathways is crucial for developing strategies to mitigate its impact on livestock health.

Studies have shown that penitrem D interacts with various neurotransmitter systems, primarily affecting glutamate and GABA signaling pathways. These interactions can lead to excitotoxicity, a condition where excessive stimulation by neurotransmitters results in neuronal injury or death. Investigations into these interactions are essential for understanding the broader implications of penitrem D on animal health and potential human health risks associated with exposure through contaminated food sources.

Several compounds share structural characteristics with penitrem D, particularly within the class of tremorgenic mycotoxins. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Penitrem A | Indole Alkaloid | Similar structure; less potent neurotoxin |

| Penitrem B | Indole Alkaloid | Slightly different ring fusion; lower toxicity |

| Penitrem C | Indole Alkaloid | Variations in functional groups; less studied |

| Aflatoxin B1 | Fungal Toxin | Different class but shares toxic properties |

| Fumonisin B1 | Fungal Toxin | Different mechanism; affects sphingolipid metabolism |

Penitrem D is unique among these compounds due to its specific neurotoxic effects and complex molecular architecture, which distinguishes it from other tremorgenic mycotoxins.

Genetic Regulation of Indole-Diterpene Biosynthesis

Pen Gene Cluster Organization in Penicillium crustosum

Penitrem D, classified as an indole-diterpene mycotoxin with the molecular formula C37H45NO4, represents a structurally complex secondary metabolite produced by Penicillium crustosum [1] [5]. The biosynthesis of penitrem D is orchestrated by a sophisticated gene cluster system that demonstrates remarkable organizational complexity within the fungal genome [9] [14].

The pen gene cluster in Penicillium crustosum encompasses a comprehensive array of biosynthetic genes that collectively coordinate the multi-step synthesis of penitrem compounds [14] [49]. This cluster contains orthologous genes corresponding to the core indole-diterpene biosynthetic machinery, including penG, penC, penM, penA, and penB, which share functional similarities with the well-characterized paxilline biosynthetic genes from Penicillium paxilli [14] [33].

The fundamental architecture of the pen cluster demonstrates conservation of core biosynthetic functions while maintaining pathway-specific elaboration genes [14] [33]. Gene penG encodes a geranylgeranyl diphosphate synthase responsible for isoprenoid precursor formation, while penC functions as an indole prenyltransferase that catalyzes the initial prenylation of the indole moiety [14] [47]. The penM gene product serves as a flavin adenine dinucleotide-dependent monooxygenase that facilitates critical epoxidation reactions in the biosynthetic pathway [14] [33].

| Gene | Enzyme Function | Role in Biosynthesis |

|---|---|---|

| penG | Geranylgeranyl diphosphate synthase | Isoprenoid precursor formation |

| penC | Indole prenyltransferase | Indole prenylation |

| penM | Flavin adenine dinucleotide-dependent monooxygenase | Epoxidation reactions |

| penA | Integral membrane protein | Membrane-associated biosynthesis |

| penB | Cyclase for paspaline formation | Core skeleton cyclization |

The pen cluster organization demonstrates synteny with other indole-diterpene biosynthetic clusters, though specific gene arrangements may vary between fungal species [14] [33]. Targeted deletion studies of penP in Penicillium crustosum resulted in complete abolishment of penitrem A, B, D, E, and F production, confirming the essential role of this gene cluster in penitrem biosynthesis [14] [49].

Enzymatic Machinery for Prenylation and Cyclization

The enzymatic machinery responsible for penitrem D biosynthesis involves a sophisticated cascade of prenylation and cyclization reactions catalyzed by specialized enzymes within the pen gene cluster [9] [35]. The biosynthetic pathway demonstrates remarkable complexity, requiring coordination between multiple enzyme families to construct the characteristic polycyclic architecture of penitrem D [9] [37].

The prenylation-initiated cationic cyclization represents a critical transformation in penitrem D biosynthesis, catalyzed by the dimethylallyl transferase PtmE [9] [35]. This enzyme facilitates the installation of the bicyclo[3.2.0]heptane skeleton through a sophisticated prenylation-cyclization mechanism that establishes the core structural framework of the penitrem molecule [9] [37]. The PtmE-catalyzed reaction involves gamma-hydroxylation of the prenyl side chain by PtmO, which prefaces a head-to-head coupling with dimethylallyl diphosphate during the cyclization event [35].

Following the initial cyclization, the biosynthetic pathway proceeds through a series of cytochrome P450-catalyzed oxidative processes [9] [35]. The cytochrome P450 monooxygenase PtmK catalyzes oxidative ring expansion to yield the bicyclo [4] [2]octane system, representing a critical step in forming the unique tricyclic penitrem skeleton [9] [35]. Subsequently, PtmU, another cytochrome P450 monooxygenase, facilitates the formation of the eight-membered oxocane cyclic ether bridging to C17 [35].

| Enzyme | Function | Catalytic Role |

|---|---|---|

| PtmE | Dimethylallyl transferase | Prenylation-initiated cyclization |

| PtmK | Cytochrome P450 monooxygenase | Ring expansion to bicyclo [4] [2]octane |

| PtmU | Cytochrome P450 monooxygenase | Oxocane ring formation |

| PtmH | Ketoreductase | Reduction of ketone groups |

| PtmD | Dimethylallyl transferase | Additional prenylation |

The cyclization machinery demonstrates remarkable stereospecificity and regioselectivity in constructing the complex polycyclic framework of penitrem D [23] [24]. The terpene cyclases involved in this process exhibit sophisticated catalytic mechanisms that enable the formation of multiple ring systems through concerted cyclization reactions [23] [54]. Recent research has identified an overlooked cyclase encoded by the idtA gene that plays a central role in the formation of tetrahydropyran rings critical for indole-diterpene biosynthesis [51] [54].

The enzymatic machinery for prenylation and cyclization demonstrates evolutionary conservation across different fungal species producing indole-diterpenes, while maintaining pathway-specific variations that contribute to structural diversity [22] [24]. These enzymes collectively orchestrate the transformation of simple precursors into the highly elaborated molecular architecture characteristic of penitrem D [22] [35].

Environmental Modulators of Mycotoxin Production

Carbon/Nitrogen Source Optimization

Environmental factors exert profound influence on the biosynthetic machinery responsible for penitrem D production in Penicillium crustosum, with carbon and nitrogen sources serving as critical modulators of mycotoxin accumulation [25] [32]. Systematic investigation of nutritional parameters has revealed specific carbon and nitrogen sources that significantly enhance or inhibit penitrem biosynthesis [30] [32].

Carbon source optimization studies demonstrate that glucose supplementation at concentrations of 50 grams per liter exhibits the strongest inducing effect on penitrem biosynthesis [32] [45]. Mono- and disaccharides generally promote higher penitrem production levels compared to complex carbohydrates, with D-mannose and rhamnose also serving as favorable carbon sources [30] [32]. In contrast, complex carbon sources such as starch, sorbitol, and cellulose elicit significantly lower penitrem production levels and fail to support the biosynthesis of certain penitrem variants [32] [45].

| Carbon Source | Penitrem A Production (mg/g) | Biosynthetic Effect |

|---|---|---|

| Glucose (50 g/L) | 1.13 | Highly stimulatory |

| D-mannose | 0.85 | Stimulatory |

| Rhamnose | 0.95 | Stimulatory |

| Galactose | 0.78 | Moderately stimulatory |

| Starch | 0.25 | Poor |

| Cellulose | 0.22 | Poor |

Nitrogen source optimization reveals that organic nitrogen compounds, particularly amino acids, significantly enhance penitrem production compared to inorganic nitrogen salts [32] [45]. Glutamate emerges as the most favorable nitrogen source, with supplementation at 10 millimolar concentrations resulting in penitrem A production levels reaching 4.0 milligrams per gram of fungal biomass [32]. Other amino acids including glycine, serine, and proline also demonstrate stimulatory effects on penitrem biosynthesis [32].

Tryptophan supplementation, despite initial hypotheses regarding its potential role as a building block for the indole moiety, exhibits inhibitory effects on penitrem production [32]. Dose-response studies with tryptophan concentrations ranging from 5 to 20 millimolar demonstrate no dose-dependent enhancement of penitrem biosynthesis, indicating that tryptophan functions as a non-specific nitrogen source rather than a direct precursor [32].

| Nitrogen Source | Penitrem A Production (mg/g) | Biosynthetic Effect |

|---|---|---|

| Glutamate (10 mM) | 4.0 | Highly stimulatory |

| Glycine | 2.0 | Stimulatory |

| Serine | 2.0 | Stimulatory |

| Proline | 2.1 | Stimulatory |

| Tryptophan (10 mM) | 0.92 | Inhibitory |

| Sodium nitrate | 1.5 | Moderate |

The optimization of carbon and nitrogen sources demonstrates that nutritional conditions not only influence fungal growth but also specifically modulate the expression of genes involved in secondary metabolite biosynthesis [25] [29]. These findings align with recent understanding that indole-3-glycerol phosphate, rather than tryptophan, serves as the actual precursor for the indole moiety in indole-diterpene biosynthesis [32].

Oxidative Stress Induction via Metal Cofactors

Metal cofactors serve as potent environmental modulators of penitrem D biosynthesis through their capacity to induce oxidative stress conditions that stimulate secondary metabolite production [25] [32]. Copper sulfate-promoted oxidative stress demonstrates remarkable efficacy in stimulating the biosynthesis of all penitrem compounds, representing one of the most significant environmental factors affecting mycotoxin production [32] [39].

Copper sulfate supplementation at concentrations ranging from 0.5 to 2.0 millimolar progressively enhances penitrem production through oxidative stress induction mechanisms [32] [39]. The stimulatory effect of copper sulfate correlates with its ability to generate reactive oxygen species within fungal cells, triggering stress response pathways that upregulate secondary metabolite biosynthesis [31] [41]. This oxidative stress response appears to activate transcriptional programs that enhance the expression of genes within the pen cluster [25] [32].

| Metal Cofactor | Concentration | Effect on Penitrem Production | Mechanism |

|---|---|---|---|

| Copper sulfate | 0.5 mM | Moderate increase | Oxidative stress induction |

| Copper sulfate | 1.0 mM | Significant increase | Enhanced oxidative stress |

| Copper sulfate | 2.0 mM | High increase | Strong oxidative stress |

| Iron sulfate | 1.0 mM | Minimal effect | Mild oxidative stress |

| Zinc sulfate | 1.0 mM | No significant effect | Zinc homeostasis |

The molecular mechanisms underlying copper-induced enhancement of penitrem biosynthesis involve the generation of superoxide radicals and hydroxyl radicals through Fenton-type reactions [31]. These reactive oxygen species function as signaling molecules that activate stress-responsive transcription factors, ultimately leading to increased expression of biosynthetic genes [25] [31]. The oxidative stress response represents a conserved mechanism across various mycotoxigenic fungi for enhancing secondary metabolite production under environmental stress conditions [25] [26].

Other metal cofactors demonstrate variable effects on penitrem production, with magnesium, iron, and cobalt showing differential impacts depending on concentration and specific experimental conditions [44]. Iron sulfate exhibits minimal stimulatory effects compared to copper sulfate, while zinc sulfate shows no significant enhancement of penitrem biosynthesis [32]. Manganese sulfate demonstrates slight stimulatory effects, though these are considerably less pronounced than those observed with copper supplementation [44].

The relationship between oxidative stress and mycotoxin production extends beyond simple stress response, involving complex regulatory networks that coordinate cellular metabolism, stress tolerance, and secondary metabolite biosynthesis [25] [26]. Environmental factors that induce oxidative stress, including metal cofactors, temperature fluctuations, and pH variations, can trigger cascading effects on gene expression patterns that ultimately influence the production of penitrem D and related compounds [25] [29].

Total Synthesis Strategies

Convergent Approaches for Complex Ring Systems

The total synthesis of penitrem D employed a highly convergent strategy that united two fully elaborated hemispheres through an innovative indole construction protocol [1] [2]. This approach represented a significant advancement over sequential ring construction methods, allowing for the assembly of the complete carbon skeleton in a single, highly efficient transformation.

Key Convergent Strategy Elements:

The convergent approach centered on the union of an eastern hemisphere (containing the complex lactone fragment) with a western hemisphere (featuring the cyclobutane-containing toluidine component). This strategy offered several advantages:

- Reduced synthetic complexity through parallel fragment preparation

- Enhanced efficiency by avoiding early-stage installation of sensitive functional groups

- Improved overall yield compared to linear synthetic approaches

- Greater flexibility in optimizing individual fragment syntheses

The lactone fragment construction began with kinetic deprotonation of ketone using the Whitesell reagent, followed by a series of transformations including conjugate addition/oxidation sequences that ultimately led to the tricyclic lactone core [2]. A late-stage Stork hydrazone alkylation protocol was employed to install the side chain, which was subsequently fashioned into the requisite cis pyran geometry.

Stereoselective Construction of the Indole-Diterpene Core

The two-component indole construction tactic represented the cornerstone of the synthetic strategy [1] [2]. This methodology involved bis-metalation of an N-silyl-o-toluidine to generate a highly reactive dianion intermediate, which subsequently attacked the lactone carbonyl to form an aminoketone intermediate.

Mechanistic Details:

The transformation proceeded through an intramolecular aza-Peterson olefination/tautomerization sequence in a carefully optimized binary solvent system. This process delivered the multi-substituted indole containing the fully elaborated carbon skeleton of penitrem D in a remarkable 81% yield [1] [2].

Stereochemical Control Elements:

- Complete stereocontrol throughout the convergent union

- Preservation of existing stereocenters during the indole formation

- Controlled installation of multiple quaternary centers

- Minimization of epimerization through optimized reaction conditions

The o-toluidine cyclobutane fragment was prepared through a [2+2] photocycloaddition approach, beginning with enone and methyl acrylate to establish the requisite 6/4 cis ring geometry. A Woodward-Wilds modification of the Robinson annulation, followed by Semmler-Wolff aromatization, provided the advanced o-toluidine component [2].

Late-Stage Functionalization Techniques

Epoxide Formation and Oxygenation Patterns

The synthesis featured several critical late-stage oxygenation processes that installed key functional groups required for biological activity. Most notably, a novel autoxidation methodology was discovered to introduce the C22 tertiary hydroxyl group, which is essential for tremorgenic activity [1] [3].

Autoxidation Mechanism:

This unprecedented transformation proceeded through a radical-mediated process that selectively oxidized the C22 position. The reaction demonstrated remarkable chemoselectivity, leaving other oxidizable sites untouched while installing the critical tertiary alcohol functionality.

Epoxidation-Cyclization Cascades:

The synthesis employed epoxidation-cyclization cascades for pyran ring formation [2]. These transformations involved:

- Regioselective epoxidation of strategic alkenes

- Nucleophilic attack by pendant oxygen nucleophiles

- Stereocontrolled cyclization to form six-membered ring ethers

- Preservation of stereochemistry at adjacent centers

The epoxidation patterns were crucial for establishing the correct oxygenation state and ring connectivity required in the final natural product. These processes demonstrated exceptional regioselectivity, targeting specific alkenes in the presence of multiple potential reaction sites.

Regioselective Chlorination/Dechlorination Reactions

Although specific chlorination/dechlorination sequences were not extensively detailed in the penitrem D synthesis, the broader indole alkaloid family frequently employs halogenation strategies for selective functionalization [4] [5]. These methodologies typically involve:

Halogenation Approaches:

- Electrophilic aromatic substitution on electron-rich indole systems

- Radical-mediated halogenation at specific positions

- Metal-catalyzed cross-coupling reactions for selective C-Cl bond formation

- Reductive dehalogenation for functional group removal

Regioselectivity Control:

Achieving regioselective halogenation in complex indole systems requires careful consideration of:

- Electronic effects of existing substituents

- Steric hindrance around potential reaction sites

- Protecting group strategies to mask sensitive functionalities

- Reaction conditions that favor kinetic vs. thermodynamic control

Critical Scandium Triflate-Promoted Cascade:

The most remarkable late-stage transformation involved a Sc(OTf)₃-promoted reaction cascade that simultaneously constructed the A and F rings through macrocyclic ether formation [1] [2]. This process demonstrated:

- Exceptional diastereoselectivity (dr >95:5)

- Multiple bond formations in a single operation

- Ring strain minimization through optimized cyclization geometry

- Functional group tolerance under Lewis acidic conditions

The cascade began with Parikh-Doering oxidation followed by acid-mediated equilibration between multiple conformers. Treatment with scandium triflate induced a highly ordered cyclization sequence that established the oxocane bridge while maintaining complete stereochemical control.

Elimination Reactions:

The synthesis concluded with an elimination sequence to introduce the exomethylene moiety using the Grieco elimination protocol [2]. This transformation required careful optimization to achieve selective elimination over competing substitution reactions.

XLogP3

Wikipedia

Explore Compound Types